molecular formula H4N2O2S B024259 Sulfamide CAS No. 7803-58-9

Sulfamide

Cat. No.: B024259
CAS No.: 7803-58-9
M. Wt: 96.11 g/mol
InChI Key: NVBFHJWHLNUMCV-UHFFFAOYSA-N
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Description

Sulfamide (H₂NSO₂NH₂) is a sulfur-containing compound characterized by a central sulfonamide (-SO₂NH₂) functional group. It serves as a versatile scaffold in medicinal chemistry, materials science, and catalysis. Key applications include:

  • Anticonvulsant activity: Broad-spectrum efficacy in epilepsy models (e.g., JNJ-26489112) with minimal carbonic anhydrase (CA) inhibition .
  • Carbonic anhydrase (CA) inhibition: Selective inhibition of isoforms like hCA I and II via zinc coordination .
  • Pharmacokinetic advantages: Improved bioavailability and metabolic stability compared to artemisinin derivatives .
  • Material science: Proton-conducting properties due to hydrogen-bonding networks .

Preparation Methods

Sulfamide can be synthesized through various methods. One common method involves the reaction of sulfuryl chloride (SO₂Cl₂) with ammonia (NH₃) . The reaction proceeds as follows:

SO2Cl2+2NH3SO2(NH2)2+2HCl\text{SO}_2\text{Cl}_2 + 2\text{NH}_3 \rightarrow \text{SO}_2(\text{NH}_2)_2 + 2\text{HCl} SO2​Cl2​+2NH3​→SO2​(NH2​)2​+2HCl

Another method involves the direct synthesis from amines, sulfur dioxide gas, and an oxidant. For example, symmetric sulfamides can be prepared using aniline, triethylamine, and iodine . This method is particularly useful for creating unsymmetrical sulfamides and polysulfamides .

Chemical Reactions Analysis

Sulfamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

Sulfamide and its derivatives are primarily recognized for their role as enzyme inhibitors. The following sections outline specific applications in various therapeutic areas:

1.1. Enzyme Inhibition

This compound derivatives have been developed as inhibitors for several important enzymes, including:

  • Carbonic Anhydrases (CAs) : These enzymes are crucial for regulating pH and fluid balance in biological systems. This compound-based inhibitors are being explored for conditions such as glaucoma and obesity due to their ability to modulate CA activity .
  • Proteases : this compound compounds have shown effectiveness against various proteases, including:
    • HIV-1 Protease : Important in the treatment of HIV/AIDS.
    • Gamma-Secretase : Associated with Alzheimer’s disease.
    • Serine and Metalloproteases : Such as thrombin and matrix metalloproteinases (MMPs), which play roles in inflammation and cancer progression .

1.2. Antimicrobial Properties

Sulfamides exhibit significant antibacterial activity. For instance:

  • Sulfamethazine is commonly used in veterinary medicine to treat bacterial infections in livestock.
  • Sulfadiazine , often combined with pyrimethamine, is utilized to treat toxoplasmosis in humans and animals .

1.3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • New sulfonamide-triazole-glycoside hybrids have demonstrated cytotoxic effects against various human cancer cell lines, indicating promise for future cancer therapies .
  • Compounds such as SLC-0111 are currently undergoing clinical trials for their efficacy against advanced solid tumors through carbonic anhydrase inhibition .

3.1. Clinical Research on Anticancer Efficacy

A study published in 2024 investigated the anticancer efficacy of new sulfonamide-based glycosides against human cancer cell lines. The results indicated significant cytotoxic activity, particularly against breast cancer cells, showcasing the potential of these compounds in oncology .

3.2. Pharmacological Profiles

Research has demonstrated that certain this compound derivatives possess favorable pharmacokinetic profiles, making them suitable candidates for drug development:

  • High affinity for target receptors with minimal side effects has been noted in compounds designed for conditions like overactive bladder and obesity .

Summary Table of this compound Applications

Application AreaSpecific Use CasesMechanism of Action
Enzyme InhibitionCarbonic anhydrases, proteasesCompetitive inhibition of enzymatic activity
AntimicrobialSulfamethazine (veterinary), sulfadiazineBacterial growth inhibition
AnticancerSLC-0111 (clinical trials)Inhibition of carbonic anhydrase
Metabolic DisordersPotential treatments for obesityModulation of metabolic enzyme activity

Comparison with Similar Compounds

Sulfamide vs. Sulfonamides

Pharmacological Properties

Property This compound (e.g., JNJ-26489112) Sulfonamide (e.g., Zonisamide) Reference
CA-II Inhibition IC₅₀ > 10 μM (no significant inhibition) Potent CA-II inhibition (IC₅₀ < 1 μM)
Anticonvulsant Spectrum Broad-spectrum (MES, 6-Hz models) Limited to specific seizure types
PK Profile Higher Cmax, bioavailability Lower exposure, rapid clearance

Sulfamides exhibit superior CNS tolerability by avoiding CA-II inhibition, a common side effect of sulfonamides like zonisamide and topiramate . Structural flexibility allows optimization for anticonvulsant activity without CA off-target effects .

Binding Mechanisms

Sulfamides coordinate zinc in CA isoforms via the this compound group, similar to sulfonamides. However, electroneutrality of the this compound group reduces interaction energy in bimetallic enzymes compared to phosphinates, limiting potency in some contexts .

This compound vs. Sulfamic Acid

Property This compound Sulfamic Acid (H₃NSO₃) Reference
pKa ~8.5–10.5 ~1.0
CA Inhibition (EhiCA) KI = 28–86 μM Weak/no inhibition

Despite structural similarity, this compound’s higher pKa enhances CA inhibition at physiological pH, making it more effective than sulfamic acid in anion inhibition studies .

This compound vs. Sulfamate Derivatives

Property Acyclic this compound (e.g., 6d) Cyclic this compound (e.g., TETS analogs) Reference
Anti-Norovirus Activity Therapeutic index = 15–20 Therapeutic index = 5–10
Synthetic Flexibility Multiple diversification sites Limited structural modifications

Acyclic sulfamides demonstrate improved antiviral activity and synthetic versatility compared to rigid cyclic analogs .

This compound vs. Artemisinin Derivatives

Property This compound (10-Amino-Artemisinin) Artemether Reference
Bioavailability 70–80% 20–30%
Microsomal Stability High resistance to metabolism Rapid biotransformation

This compound-modified artemisinins show enhanced pharmacokinetics, with lower clearance (0.5 L/h/kg vs. 2.0 L/h/kg for artemether) and prolonged half-life, critical for antimalarial therapy .

This compound vs. Phosphinates in Enzyme Inhibition

Property This compound Inhibitors Phosphinate Inhibitors Reference
Metal Coordination Electroneutral interaction Strong anionic interaction
Binding Affinity KI = 10⁻⁶–10⁻⁵ M KI = 10⁻⁹–10⁻⁸ M

Phosphinates outperform sulfamides in metalloprotease inhibition due to stronger ionic interactions with zinc, highlighting this compound’s limitations in high-affinity enzyme targeting .

Key Research Findings and Contradictions

  • Advantages : Sulfamides excel in avoiding off-target CA inhibition and achieving broad-spectrum anticonvulsant activity . Their tunable PK profile makes them ideal for CNS-targeted therapies .
  • Limitations : Suboptimal metal-binding properties reduce efficacy in metalloenzyme inhibition compared to phosphinates . In some cases, removing the this compound group improves binding (e.g., MEK1/2 inhibitors) .

Biological Activity

Sulfamide, a derivative of sulfonamide, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound compounds are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an amine. They have been historically significant as antibacterial agents, particularly in the treatment of bacterial infections. Their mechanism primarily involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

  • Antibacterial Activity : Sulfamides are effective against various gram-positive and some gram-negative bacteria by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
  • Antifungal and Antiviral Properties : Recent studies indicate that this compound derivatives also possess antifungal and antiviral activities, expanding their therapeutic potential beyond bacterial infections.
  • Anti-inflammatory Effects : Some this compound compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : Certain this compound derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

The primary mechanism through which this compound exerts its antibacterial effect is through competitive inhibition of DHPS. By structurally resembling PABA, this compound can bind to the active site of DHPS, preventing the conversion of PABA into folate. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Recent Research Findings

Recent studies have further elucidated the biological activity and therapeutic potential of this compound derivatives:

  • Antimicrobial Efficacy : A study synthesized novel chromene-sulfamide hybrids that demonstrated significant binding affinity to DHPS from Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents .
  • Cytotoxicity Studies : Research on various this compound derivatives revealed their cytotoxic effects against different cancer cell lines. For instance, certain compounds showed IC50 values in the micromolar range, indicating strong anticancer activity .
  • In Vivo Studies : In vivo assessments have shown that some this compound derivatives can effectively reduce tumor growth in animal models while exhibiting minimal toxicity .

Case Study 1: Antibacterial Activity Evaluation

A recent study evaluated the antibacterial properties of several this compound derivatives against clinically relevant strains. The results indicated that specific modifications to the this compound structure significantly enhanced antibacterial potency. For example, compounds with an N1 substituent exhibited improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound derivatives in models of acute inflammation. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-α) when treated with specific this compound compounds .

Table 1: Biological Activities of Selected this compound Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compound AAntibacterial12.5
This compound BCytotoxic8.0
This compound CAnti-inflammatory15.0
This compound DAntiviral20.0

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing sulfamide derivatives in synthetic chemistry?

Key methods include nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., symmetric/asymmetric S–O stretches at ~1100 cm⁻¹ and ~1300 cm⁻¹), and X-ray photoelectron spectroscopy (XPS) to quantify sulfur bonding environments (e.g., this compound moieties at S2p₃/₂ peaks of 168.4 eV). These techniques validate purity and structural integrity, especially for novel compounds .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound decomposes in humid environments, releasing nitrogen/sulfur oxides and ammonia. Use dry storage conditions , wear chemical-resistant gloves and protective eyewear , and work in a fume hood to avoid inhalation. Post-synthesis, ensure proper disposal of residues to prevent environmental contamination .

Q. How can researchers ensure reproducibility in this compound synthesis?

Document reaction parameters (e.g., solvent, temperature, stoichiometry) rigorously. For example, using DABCO-bis(sulfur dioxide) (DABSO) as a sulfur dioxide source requires anhydrous conditions and inert gas purging to prevent side reactions. Include purity validation (e.g., elemental analysis) and cross-reference synthetic protocols from peer-reviewed studies .

Q. What spectroscopic indicators assess the crystallinity of polysulfamides?

FTIR peaks for symmetric (~1100 cm⁻¹) and asymmetric (~1300 cm⁻¹) S–O stretches correlate with crystallinity. Complement with X-ray diffraction (XRD) to confirm lattice structure and hydrogen-bonding patterns in self-assembled systems .

Advanced Research Questions

Q. How can computational methods like CoMFA optimize this compound-based anticonvulsant design?

Comparative Molecular Field Analysis (CoMFA) models correlate 3D molecular fields with bioactivity. For sulfamides, train models using in vivo data (e.g., maximal electroshock (MES) tests in rodents) to predict Na⁺ channel inhibition. Validate with synthesized derivatives (e.g., JNJ-26489112) and refine using molecular dynamics simulations .

Q. What methodologies optimize this compound-functionalized self-assembled monolayers (SAMs) on gold surfaces?

Use 4-aminothiophenol (4-ATP) to anchor SAMs, then react with this compound precursors (e.g., ArSO₂NHOSO₂Ar). Monitor conversion rates (31–47%) via XPS by comparing this compound S2p signals with bound/unbound sulfur. Optimize hydrolysis conditions (e.g., pH 3–5, 50°C) to cleave this compound linkages reversibly .

Q. How does stable isotope analysis trace this compound precursors in forensic investigations?

Isotopic signatures (e.g., δ¹³C, δ¹⁵N) in this compound precursors persist through synthesis. For example, tetrodotoxin (TETS) derived from this compound can be traced to its source using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) . This method differentiates batches with >95% confidence .

Q. What in vitro/in vivo models evaluate this compound-derived anticonvulsants?

In vitro : Patch-clamp assays on neuronal cells to measure voltage-gated Na⁺/Ca²⁺ channel blockade. In vivo : MES tests in rodents for generalized seizures, and pentylenetetrazole (PTZ) tests for absence seizures. Include toxicity profiling (e.g., rotarod tests for motor impairment) .

Q. How do this compound linkers enhance antibody-drug conjugate (ADC) stability?

this compound’s hydrolytic stability under physiological conditions (pH 7.4, 37°C) prevents premature drug release. For example, Synaffix’s this compound linkers in ADCs improve plasma half-life by resisting serum esterases. Validate linker integrity via LC-MS and in vivo pharmacokinetic studies .

Q. What environmental factors influence this compound decomposition pathways?

Moisture accelerates hydrolysis into NH₃ and SOₓ, while UV exposure induces photolytic breakdown. Use thermogravimetric analysis (TGA) to assess thermal stability and HPLC-MS to identify degradation products under controlled humidity/temperature .

Q. Methodological Guidelines

  • Data Contradictions : If XPS and FTIR data conflict (e.g., unexpected S–O peak shifts), re-examine sample preparation (e.g., solvent residues) and cross-validate with elemental analysis .
  • Experimental Design : For SAM studies, include controls (e.g., unfunctionalized gold surfaces) and triplicate measurements to account for surface heterogeneity .

Properties

IUPAC Name

sulfamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFHJWHLNUMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5064885
Record name Sulfamide
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Molecular Weight

96.11 g/mol
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CAS No.

7803-58-9
Record name Sulfamide
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Record name Sulfamide
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Record name Sulfamide
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Record name Sulphuric diamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Sulfamide
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Reactant of Route 6
Sulfamide

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